molecular formula C16H19ClN2O2 B2803745 N-[2-[[1-(4-Chlorophenyl)cyclobutyl]amino]-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2199901-47-6

N-[2-[[1-(4-Chlorophenyl)cyclobutyl]amino]-2-oxoethyl]-N-methylprop-2-enamide

Cat. No.: B2803745
CAS No.: 2199901-47-6
M. Wt: 306.79
InChI Key: SBWFSDFCBMDCCB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves key steps such as tandem Grignard–reduction reactions on 1-(4-chlorophenyl)cyclobutanecarbonitrile and its 3-(tetrahydropyran-2-yloxy)-substituted analogue, and a convenient one-pot conversion of 4-chlorophenylacetonitrile into the 3-hydroxycyclobutanecarbonitrile .


Molecular Structure Analysis

The molecular structure of this compound is based on a cyclobutyl ring, which is a type of cycloalkane. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring. They are also saturated, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms (no double or triple bonds) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include Grignard–reduction reactions and a one-pot conversion process . These reactions are key to forming the cyclobutyl ring and attaching the necessary functional groups to the molecule.

Safety and Hazards

This compound is identified as a potentially dangerous good . Special shipping methods and charges may apply due to its hazardous nature . It’s important to handle it with appropriate safety measures.

Properties

IUPAC Name

N-[2-[[1-(4-chlorophenyl)cyclobutyl]amino]-2-oxoethyl]-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2/c1-3-15(21)19(2)11-14(20)18-16(9-4-10-16)12-5-7-13(17)8-6-12/h3,5-8H,1,4,9-11H2,2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWFSDFCBMDCCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1(CCC1)C2=CC=C(C=C2)Cl)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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